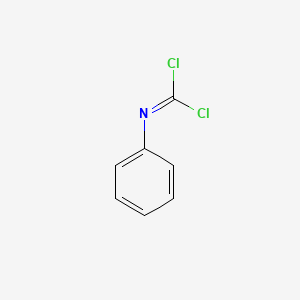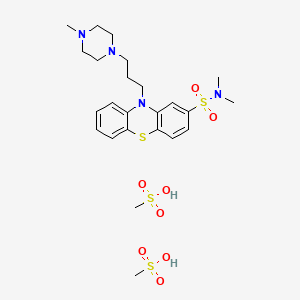
硫代丙嗪二甲磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioproperazine mesylate is a potent neuroleptic compound belonging to the phenothiazine group. It is primarily used as an antipsychotic agent for the treatment of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. Additionally, it is used to manage manic syndromes .
科学研究应用
甲硫哒嗪甲磺酸盐具有广泛的科学研究应用:
化学: 用作研究吩噻嗪衍生物及其反应性的模型化合物。
生物学: 研究它对神经递质系统和细胞信号通路的影响。
医药: 用于精神分裂症和躁狂综合征治疗的临床研究。
工业: 用于开发新的抗精神病药物和制剂
作用机制
甲硫哒嗪甲磺酸盐作为各种突触后受体的拮抗剂发挥作用:
多巴胺受体: 阻断 D1、D2、D3 和 D4 亚型,影响精神分裂症的生产性和非生产性症状。
血清素受体: 阻断 5-HT1 和 5-HT2 受体,提供抗焦虑、抗抑郁和抗攻击作用。
组胺受体: 阻断 H1 受体,导致镇静和止吐作用。
α 受体: 阻断 α1 和 α2 受体,引起抗交感神经兴奋作用。
毒蕈碱受体: 阻断 M1 和 M2 受体,导致抗胆碱能症状
生化分析
Biochemical Properties
Thioproperazine dimethanesulfonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor antagonist, inhibiting the action of dopamine in the brain . This interaction is crucial for its antipsychotic effects. Additionally, thioproperazine dimethanesulfonate has been shown to interact with serotonin receptors, albeit to a lesser extent . These interactions help modulate neurotransmitter activity, contributing to its therapeutic effects.
Cellular Effects
Thioproperazine dimethanesulfonate exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s antagonistic action on dopamine receptors leads to reduced dopaminergic activity, which is beneficial in managing symptoms of schizophrenia and manic syndromes . Furthermore, thioproperazine dimethanesulfonate can affect the expression of genes involved in neurotransmitter synthesis and metabolism, thereby modulating overall cellular function .
Molecular Mechanism
At the molecular level, thioproperazine dimethanesulfonate exerts its effects through several mechanisms. It binds to dopamine receptors, particularly the D2 subtype, inhibiting dopamine’s action and reducing its excitatory effects . This binding interaction leads to decreased dopaminergic signaling, which is essential for its antipsychotic properties . Additionally, thioproperazine dimethanesulfonate may inhibit or activate other enzymes involved in neurotransmitter metabolism, further influencing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thioproperazine dimethanesulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that thioproperazine dimethanesulfonate remains stable under controlled conditions, maintaining its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of thioproperazine dimethanesulfonate vary with different dosages in animal models. At therapeutic doses, the compound effectively manages symptoms of schizophrenia and manic syndromes without significant adverse effects . At higher doses, thioproperazine dimethanesulfonate may exhibit toxic effects, including extrapyramidal symptoms and neuroleptic malignant syndrome . These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Thioproperazine dimethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes influence the compound’s pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, thioproperazine dimethanesulfonate is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . Additionally, thioproperazine dimethanesulfonate may accumulate in certain tissues, affecting its localization and therapeutic outcomes .
Subcellular Localization
Thioproperazine dimethanesulfonate’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other target proteins . Post-translational modifications and targeting signals may direct thioproperazine dimethanesulfonate to specific cellular compartments, influencing its therapeutic effects .
准备方法
合成路线和反应条件
甲硫哒嗪甲磺酸盐的合成涉及几个关键步骤:
硫醚形成: 2-氨基苯硫酚与 4-氯-N,N-二甲基-3-硝基苯磺酰胺反应生成 4-(2-氨基苯基)硫烷基-N,N-二甲基-3-硝基苯磺酰胺。
桑德迈尔反应: 该中间体与溴化亚铜进行桑德迈尔反应,得到 4-[(2-溴苯基)硫]-N,N'-二甲基-3-硝基苯磺酰胺。
贝尚还原: 然后利用贝尚还原法还原产物,生成 3-氨基-4-[(2-溴苯基)硫]-N,N-二甲基苯磺酰胺。
戈德堡反应: 该步骤完成了吩噻嗪环的形成,得到 N,N-二甲基-10H-吩噻嗪-2-磺酰胺。
工业生产方法
甲硫哒嗪甲磺酸盐的工业生产遵循类似的合成路线,但经过优化,适用于大规模生产。 这包括使用自动化反应器,精确控制反应条件以及提纯工艺,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
甲硫哒嗪甲磺酸盐会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团代替一个原子或原子团。
常见试剂和条件
氧化: 常见的试剂包括高锰酸钾和过氧化氢。
还原: 常见的试剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂,在不同的条件下。
主要产物
这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇 .
相似化合物的比较
甲硫哒嗪甲磺酸盐在吩噻嗪衍生物中是独特的,因为它具有特定的受体谱和治疗效果。类似的化合物包括:
氯丙嗪: 另一种具有抗精神病作用的吩噻嗪衍生物,但受体谱不同。
氟奋乃静: 一种吩噻嗪衍生物,具有更长的作用时间和不同的副作用谱。
奋乃静: 结构相似,但药理作用不同
属性
| { "Design of the Synthesis Pathway": "The synthesis of Thioproperazine dimethanesulfonate can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Thioproperazine", "Methanesulfonic acid", "Dimethyl sulfate", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Thioproperazine is first reacted with methanesulfonic acid and dimethyl sulfate to form Thioproperazine methanesulfonate.", "Thioproperazine methanesulfonate is then reacted with sodium hydroxide to form Thioproperazine free base.", "Finally, Thioproperazine free base is reacted with dimethyl sulfate to form Thioproperazine dimethanesulfonate.", "All reactions are carried out in ethanol as the solvent." ] } | |
| 2347-80-0 | |
分子式 |
C23H34N4O5S3 |
分子量 |
542.7 g/mol |
IUPAC 名称 |
N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
KKBJVNCSGLJPDR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O |
规范 SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O |
| 2347-80-0 | |
同义词 |
Majeptil thioproperazine thioproperazine mesylate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


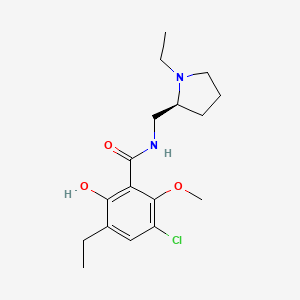

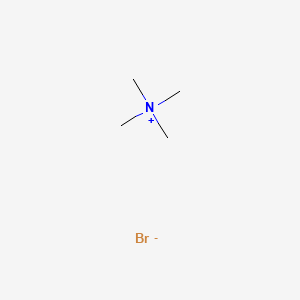
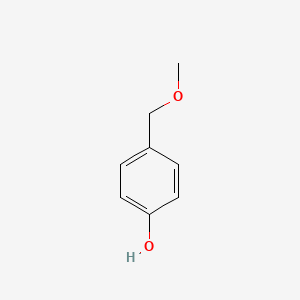
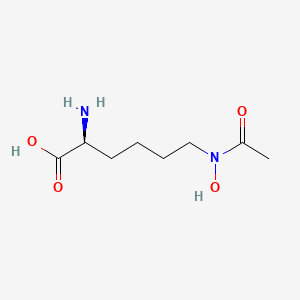

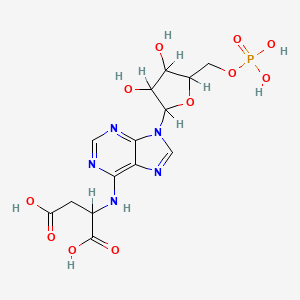
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)


